Cas no 1021249-68-2 (4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide)

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide 化学的及び物理的性質
名前と識別子
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- 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide
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- インチ: 1S/C11H9ClN2O2/c1-7-6-10(16-14-7)13-11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,15)
- InChIKey: NKNMONDDSNGEGO-UHFFFAOYSA-N
- ほほえんだ: C(NC1ON=C(C)C=1)(=O)C1=CC=C(Cl)C=C1
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5067-0004-4mg |
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
1021249-68-2 | 90%+ | 4mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F5067-0004-1mg |
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
1021249-68-2 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5067-0004-10mg |
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
1021249-68-2 | 90%+ | 10mg |
$118.5 | 2023-04-26 | |
Life Chemicals | F5067-0004-10μmol |
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
1021249-68-2 | 90%+ | 10μl |
$103.5 | 2023-04-26 | |
Life Chemicals | F5067-0004-3mg |
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
1021249-68-2 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5067-0004-5mg |
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
1021249-68-2 | 90%+ | 5mg |
$103.5 | 2023-04-26 | |
Life Chemicals | F5067-0004-2mg |
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
1021249-68-2 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F5067-0004-2μmol |
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
1021249-68-2 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5067-0004-5μmol |
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
1021249-68-2 | 90%+ | 5μl |
$94.5 | 2023-04-26 | |
Life Chemicals | F5067-0004-15mg |
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
1021249-68-2 | 90%+ | 15mg |
$133.5 | 2023-04-26 |
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamideに関する追加情報
4-Chloro-N-(3-Methyl-1,2-oxazol-5-yl)benzamide (CAS No. 1021249-68-2): An Overview of Its Properties and Applications in Medicinal Chemistry
4-Chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS No. 1021249-68-2) is a versatile compound with significant potential in the field of medicinal chemistry. This compound, also known as 4-chloro-N-(3-methylisoxazol-5-yl)benzamide, has garnered attention due to its unique structural features and biological activities. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide is C11H10ClN2O2, with a molecular weight of 233.66 g/mol. The compound features a benzamide core with a 4-chloro substituent and an N-linked 3-methylisoxazole moiety. The presence of the chlorine atom and the isoxazole ring imparts specific electronic and steric properties to the molecule, which are crucial for its biological activity.
The isoxazole ring is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This ring system is known for its ability to form hydrogen bonds and participate in π-stacking interactions, making it a valuable scaffold in drug design. The 3-methyl substitution on the isoxazole ring further modulates the electronic properties of the molecule, enhancing its lipophilicity and potentially improving its pharmacokinetic profile.
Synthesis Methods
The synthesis of 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide has been reported using various methodologies. One common approach involves the reaction of 4-chlorobenzoyl chloride with 3-methylisoxazole in the presence of a base such as triethylamine or pyridine. This method typically yields high purity products with good yields. Another synthetic route involves the coupling of 4-chlorobenzoyl chloride with 3-methylisoxazolamine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
A recent study published in the Journal of Organic Chemistry (JOC) described an efficient one-pot synthesis method for this compound using microwave-assisted conditions. This approach not only reduced reaction times but also minimized side reactions, leading to higher overall yields and purity. The use of microwave technology in organic synthesis has gained significant traction due to its ability to enhance reaction rates and selectivity.
Biological Activities and Applications
4-Chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide has been investigated for its potential therapeutic applications in various disease models. One area of interest is its activity as an inhibitor of specific enzymes involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.
In addition to its anti-inflammatory properties, 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide has shown promise as an anticancer agent. Research conducted at the National Cancer Institute (NCI) found that this compound selectively inhibits the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis.
The potential neuroprotective effects of 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide have also been explored. A study published in Neuropharmacology reported that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS). These findings suggest that it may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Clinical Trials and Future Prospects
The promising preclinical results for 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide have paved the way for further clinical evaluation. Several phase I clinical trials are currently underway to assess the safety and pharmacokinetic profile of this compound in healthy volunteers. Early data indicate that it is well-tolerated at therapeutic doses with no significant adverse effects.
The next phase will involve evaluating its efficacy in specific disease indications such as chronic inflammatory disorders and cancer. If these trials yield positive results, it could lead to the development of new therapeutic options for patients suffering from these conditions.
In conclusion, 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS No. 1021249-68-2) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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